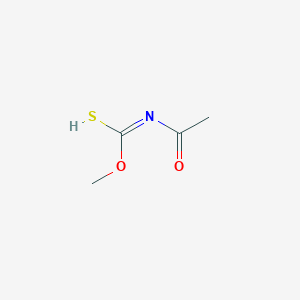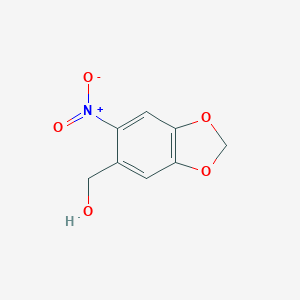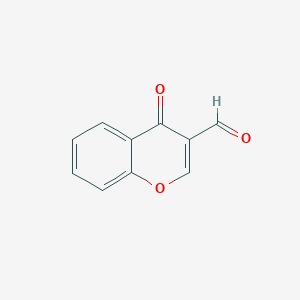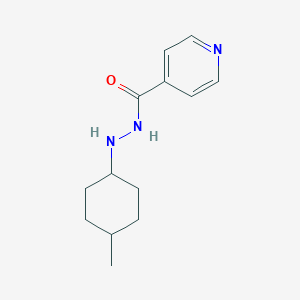
Isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide, commonly known as isoniazid, is a synthetic compound that is widely used in the treatment of tuberculosis. It is a prodrug that is converted into its active form, isonicotinyl radical, by the catalytic action of the bacterial enzyme KatG. Isoniazid is a potent bactericidal agent that targets the mycobacterial cell wall synthesis and disrupts the integrity of the bacterial cell.
Mécanisme D'action
Isoniazid targets the mycobacterial cell wall synthesis by inhibiting the synthesis of mycolic acid, a key component of the cell wall. Isoniazid is converted into its active form, isonicotinyl radical, by the catalytic action of the bacterial enzyme KatG. The isonicotinyl radical then reacts with NADH to form an adduct that binds irreversibly to the enoyl-acyl carrier protein reductase, InhA. The binding of isoniazid to InhA disrupts the synthesis of mycolic acid, leading to the death of the bacterial cell.
Effets Biochimiques Et Physiologiques
Isoniazid has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, leading to an increase in the plasma concentration of certain drugs. Isoniazid has also been reported to cause liver toxicity, peripheral neuropathy, and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Isoniazid is a potent bactericidal agent that is widely used in the treatment of tuberculosis. It has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low cost. However, isoniazid has several limitations, including the development of drug resistance, the need for combination therapy, and the potential for adverse effects.
Orientations Futures
There are several future directions for the research on isoniazid. One area of research is the development of new isoniazid analogs that have improved efficacy and reduced toxicity. Another area of research is the identification of new targets for the drug, such as the mycobacterial cell membrane or the bacterial DNA replication machinery. Additionally, there is a need for better understanding of the mechanisms of drug resistance and the development of new strategies to overcome it.
Méthodes De Synthèse
The synthesis of isoniazid involves the reaction of isonicotinic acid with 4-methylcyclohexylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields isoniazid as a white crystalline solid that is soluble in water and ethanol.
Applications De Recherche Scientifique
Isoniazid has been extensively studied for its therapeutic potential in the treatment of tuberculosis. It is a first-line drug that is used in combination with other anti-tuberculosis drugs to achieve a successful treatment outcome. Isoniazid has also been used in the treatment of latent tuberculosis infection to prevent the development of active disease.
Propriétés
Numéro CAS |
15407-89-3 |
|---|---|
Nom du produit |
Isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide |
Formule moléculaire |
C13H19N3O |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H19N3O/c1-10-2-4-12(5-3-10)15-16-13(17)11-6-8-14-9-7-11/h6-10,12,15H,2-5H2,1H3,(H,16,17) |
Clé InChI |
OGJWIBYNSGOORI-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NNC(=O)C2=CC=NC=C2 |
SMILES canonique |
CC1CCC(CC1)NNC(=O)C2=CC=NC=C2 |
Autres numéros CAS |
15407-89-3 |
Synonymes |
N'-(4-Methylcyclohexyl)isonicotinic hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



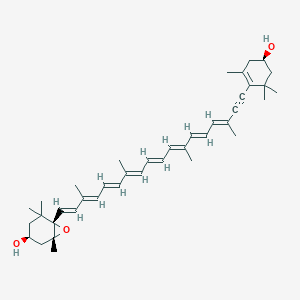


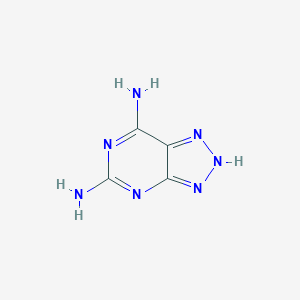

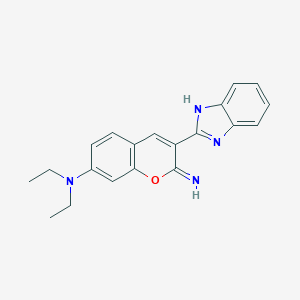
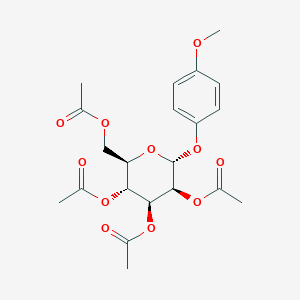
![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)
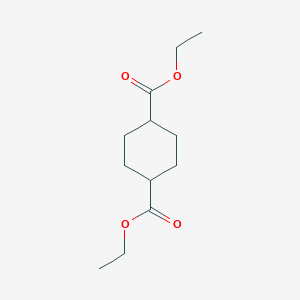
![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)
